REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:12][C:11](=O)[CH:10]([C:14]#[N:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=O.Cl.[NH2:17][NH2:18].C([O-])(O)=O.[Na+].[OH2:24]>C(O)C>[NH2:15][C:14]1[C:10]2[CH2:9][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:24])[CH2:12][C:11]=2[NH:17][N:18]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C(C1)=O)C#N
|
Name
|
|
Quantity
|
1.629 g
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
was extracted four times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4 (anhydrous)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel Biotage 40M
|
Type
|
WASH
|
Details
|
eluting with EtOAc/MeOH/aqueous ammonia (gradient from 0 to 10%)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(NN1)CN(C2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |